N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a quinazolinone-based acetamide derivative characterized by a 5-chloro-2-methylphenyl group attached via an acetamide linkage to a 2-oxo-4-phenylquinazolinone core. Quinazolinones are known for diverse biological activities, including antioxidant, anticonvulsant, and enzyme inhibitory effects, influenced by substituent patterns .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJLINQLGLLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Core Synthesis
The 2-oxo-4-phenylquinazoline scaffold is synthesized via cyclocondensation of 2-aminobenzamide (1 ) with benzaldehyde derivatives under acidic conditions. Sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C facilitates this reaction, yielding 2-phenylquinazolin-4(3H)-one (3 ) after 5 hours.
Reaction Conditions :
- Reactants : 2-Aminobenzamide (1 mmol), benzaldehyde (1.1 mmol).
- Catalyst : Na₂S₂O₅ (1.5 mmol).
- Solvent : DMF.
- Temperature : 100°C.
- Yield : 70–85%.
Microwave-assisted synthesis offers an eco-friendly alternative, reducing reaction times to 15–30 minutes with comparable yields (80–93%).
Acetamide Side-Chain Introduction
The acetamide group is introduced via nucleophilic substitution using chloroacetyl chloride. 3-Aminoquinazolinone intermediates (4 ) react with chloroacetyl chloride (6 ) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide (5 ).
Reaction Conditions :
N-Substituent Functionalization
The final step involves coupling the 5-chloro-2-methylaniline group to the acetamide nitrogen. A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide (5 ) and 5-chloro-2-methylaniline in dry acetone with potassium carbonate (K₂CO₃) yields the target compound.
Reaction Conditions :
- Reactants : 2-Chloroacetamide derivative (1 mmol), 5-chloro-2-methylaniline (1.1 mmol).
- Base : K₂CO₃ (1.1 mmol).
- Solvent : Dry acetone.
- Temperature : Reflux (56°C).
- Yield : 60–70%.
Optimization and Comparative Analysis
Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, cyclocondensation under microwave conditions achieves 85–93% yields in 20 minutes, compared to 70–85% over 5 hours using conventional heating.
Table 1 : Comparison of Conventional and Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5 hours | 20 minutes |
| Yield | 70–85% | 85–93% |
| Energy Consumption | High | Low |
| Solvent Volume | 10 mL/g | 5 mL/g |
Solvent and Base Selection
The choice of solvent and base critically impacts yields:
- DMF : Preferred for cyclocondensation due to high polarity and thermal stability.
- DCM : Ideal for chloroacetylation reactions, minimizing side reactions.
- Et₃N vs. K₂CO₃ : Et₃N achieves faster deprotonation in acetamide formation, while K₂CO₃ facilitates SNAr reactions in polar aprotic solvents.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity ≥95%.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during chloroacetylation may yield N-acetylated byproducts. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
Below is a comparison with structurally related acetamide derivatives:
Table 1: Structural and Molecular Comparison
*Inferred from structural analogs (e.g., ). †Estimated based on similar compounds.
Functional Group Analysis
- Halogenation: The 5-chloro group on the phenyl ring may enhance metabolic stability and lipophilicity compared to non-halogenated analogs like those in .
- Quinazolinone vs. Thiazolidinone Cores: Quinazolinones (target compound) exhibit planar aromatic structures favoring π-π interactions, while thiazolidinones (e.g., ) have flexible, sulfur-containing rings that may influence redox activity.
- Phenyl Substitution: The 4-phenyl group on the quinazolinone could improve binding to hydrophobic enzyme pockets, as seen in phthalimide derivatives with antioxidant activity .
Antioxidant Activity
- Coumarin Analogs : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(coumarin-4-yloxy)acetamide demonstrated superior antioxidant activity to ascorbic acid in DPPH assays .
- Phthalimide Derivatives : Compound 1b () showed the highest antioxidant activity in its class, attributed to electron-donating groups enhancing radical scavenging .
Anticonvulsant and Enzyme Inhibition
- Quinazolinone-dioxo Derivatives: N-[(2,4-dichlorophenyl)methyl] analogs () were synthesized for anticonvulsant evaluation, leveraging the quinazolinone’s affinity for CNS targets .
- Thiazolidinone Derivatives: Compounds with benzylidene-thiazolidinone moieties () have shown activity against enzymes like MAO-B and COX-2 .
Pharmacokinetic and Toxicity Considerations
- Absorption and Permeability: Phthalimide derivatives () exhibit good intestinal absorption and blood-brain barrier (BBB) penetration, likely due to moderate logP values (~2.5–3.5) .
- Metabolism: Halogenated aromatic rings (e.g., 5-chloro) could slow hepatic metabolism, extending half-life compared to non-halogenated analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Overview:
The synthesis typically involves several key steps:
- Formation of the Quinazolinone Core: This is achieved by cyclizing anthranilic acid derivatives with appropriate reagents.
- Substitution Reactions: These reactions introduce functional groups necessary for biological activity.
- Acetylation: The final step involves acetylating the quinazolinone derivative to yield the target compound.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound shows promising antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 8 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular processes. This interaction may lead to the inhibition or activation of these targets, resulting in altered cellular functions.
Case Studies and Research Findings
- Antinociceptive Activity: A study reported that derivatives of similar quinazolinone compounds exhibited notable antinociceptive effects in animal models, suggesting potential applications in pain management .
- Inhibitory Effects on Enzymes: Other studies have indicated that quinazolinone derivatives can inhibit certain enzymes related to cancer progression and inflammation, reinforcing their therapeutic potential .
- Structure–Activity Relationship (SAR): Investigations into SAR have shown that modifications in the chemical structure can significantly enhance biological activity, guiding future synthesis efforts .
Q & A
Basic Research Question
- Temperature : Optimal cyclization occurs at 80–100°C in acetic acid or polyphosphoric acid .
- Oxidation Steps : Hydrogen peroxide oxidation converts thioxo intermediates to oxo groups, requiring pH control (neutral to slightly basic) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
How can researchers optimize synthesis yield during scale-up?
Advanced Research Question
- Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts for efficiency in aryl coupling steps .
- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-Response Curves : Establish IC values under standardized assay conditions (e.g., cell line viability assays) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., trifluoromethyl vs. chloro substituents) to identify SAR trends (see Table 1) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., Akt kinase) .
Q. Table 1: Comparative Bioactivity of Quinazolinone Derivatives
| Compound Substituent | Biological Activity | IC (µM) | Reference |
|---|---|---|---|
| 6-Chloro, 4-phenyl | Antitumor (HeLa cells) | 10.5 | |
| 6-Trifluoromethylphenyl | Kinase Inhibition (Akt) | 8.2 | |
| 4-Methoxy, 2-methylphenyl | Antiviral (HIV-1) | 12.0 |
What computational methods predict binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Akt kinase .
- HOMO-LUMO Analysis : Predict electron-rich regions for electrophilic interactions (e.g., MESP maps) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric Replacement : Replace the phenyl ring with heterocycles (e.g., pyridine) to improve solubility .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazolinone carbonyl) for target engagement .
What experimental approaches validate molecular targets in disease pathways?
Advanced Research Question
- Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Western Blotting : Confirm downregulation of phosphorylated Akt in treated cancer cells .
- CRISPR Screening : Knock out suspected targets to assess impact on compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
